molecular formula C14H9F3N2 B13073253 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine

2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine

Cat. No.: B13073253
M. Wt: 262.23 g/mol
InChI Key: QRHYGAKCLZFMNO-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 4-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy.

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Methylphenyl)imidazo[1,2-a]pyridine

Comparison: Compared to its analogs, 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s electron-withdrawing capability, increasing its reactivity and potential biological activity. Additionally, the trifluoromethyl group can improve the compound’s metabolic stability and resistance to enzymatic degradation, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)11-6-4-10(5-7-11)12-9-19-8-2-1-3-13(19)18-12/h1-9H

InChI Key

QRHYGAKCLZFMNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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